Mntmpyp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

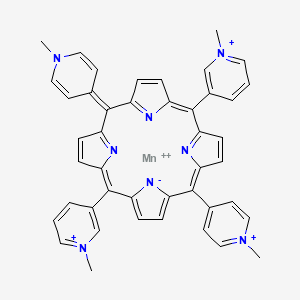

Structure

2D Structure

Properties

IUPAC Name |

5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBRMHXDVOWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36MnN8+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72924-08-4 | |

| Record name | Mn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072924084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of MnTMPyP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent antioxidant properties. It functions as a cell-permeant mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). By catalytically converting superoxide radicals to less reactive species, this compound mitigates oxidative stress, a key pathological factor in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injuries. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its biochemical activity, its influence on critical cellular signaling pathways, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Superoxide Dismutase Mimetic Activity

The primary mechanism of action of this compound is its ability to mimic the catalytic activity of superoxide dismutase.[1] This involves a cyclical reduction and oxidation of the central manganese ion, which facilitates the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] The hydrogen peroxide is subsequently converted to water by other cellular enzymes like catalase.[1]

The catalytic cycle can be summarized as follows:

-

Reduction of Mn(III): The Mn(III) center of this compound is reduced to Mn(II) by a superoxide radical, which is itself oxidized to molecular oxygen. Mn(III)TMPyP + O₂⁻ → Mn(II)TMPyP + O₂

-

Re-oxidation of Mn(II): The Mn(II) center is then re-oxidized to Mn(III) by a second superoxide radical, which is reduced to peroxide. In the presence of protons, this forms hydrogen peroxide. Mn(II)TMPyP + O₂⁻ + 2H⁺ → Mn(III)TMPyP + H₂O₂

This cyclical process allows a single molecule of this compound to neutralize a large number of superoxide radicals, making it a highly efficient catalytic scavenger.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound as an SOD mimetic can be quantified through various parameters. The following table summarizes key quantitative data for this compound and related compounds.

| Parameter | Value | Compound | Notes |

| Catalytic Rate Constant (k_cat) for Superoxide Dismutation | ~4 x 10⁷ M⁻¹s⁻¹ | This compound | This rate constant indicates a high efficiency in catalyzing the dismutation of superoxide.[2] |

| Log k_cat for Superoxide Dismutation | 7.76 | MnTE-2-PyP⁵⁺ | A structurally related and well-characterized SOD mimetic, for comparison.[3] |

| IC₅₀ for Superoxide Scavenging | Not explicitly found in searches | This compound | The IC₅₀ value, representing the concentration required to scavenge 50% of superoxide radicals, can be determined using the experimental protocols outlined below. |

| Binding Affinity (K_d) for Superoxide | Not explicitly found in searches | This compound | The binding affinity for the transient superoxide radical is challenging to measure directly and is often inferred from kinetic data. |

Modulation of Cellular Signaling Pathways

By reducing the cellular burden of superoxide, a key signaling molecule, this compound profoundly influences several critical signaling pathways implicated in inflammation, apoptosis, and cell survival.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Superoxide is a known activator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This compound's ability to scavenge superoxide leads to the downstream inhibition of this pathway.

-

Mechanism: In inflammatory conditions, stimuli like TNF-α can lead to the production of reactive oxygen species (ROS), including superoxide. Superoxide can contribute to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-2, IL-4, and IL-13.[5] By reducing superoxide levels, this compound interferes with this activation cascade, thereby suppressing the inflammatory response.[5]

Anti-apoptotic Effects

This compound has been shown to protect cells from apoptosis, or programmed cell death, in various models of cellular stress.[6] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: Oxidative stress is a potent trigger of the intrinsic apoptotic pathway. Superoxide can damage mitochondria, leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which cleaves a variety of cellular substrates, including PARP, leading to the dismantling of the cell.[7] this compound, by alleviating oxidative stress, helps to maintain mitochondrial integrity and prevent the release of cytochrome c.[6] Furthermore, this compound has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2 in some contexts.[8]

-

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands, such as TNF-α, to their cell surface receptors (e.g., TNFR1). This leads to the recruitment of adaptor proteins like TRADD and FADD, and the subsequent activation of caspase-8.[9] Caspase-8 can then directly activate caspase-3. This compound's anti-inflammatory effects, which include the reduction of TNF-α levels, can indirectly suppress the activation of this pathway.[8] this compound has also been shown to decrease the expression of the death ligand FasL.[8]

Regulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are critical regulators of cellular responses to stress. Superoxide can activate the upstream kinases (MAP3Ks) of these pathways, such as ASK1 and MEKK1. By reducing superoxide levels, this compound can dampen the activation of the pro-apoptotic p38 and JNK pathways, while potentially influencing the pro-survival ERK pathway.

Experimental Protocols

Measurement of Superoxide Dismutase (SOD) Mimetic Activity

A common method to determine the SOD-like activity of this compound is the xanthine (B1682287)/xanthine oxidase assay coupled with the reduction of a detector molecule such as nitroblue tetrazolium (NBT) or cytochrome c.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals as a byproduct. These superoxide radicals reduce NBT to formazan (B1609692), a colored product that can be measured spectrophotometrically. In the presence of an SOD mimetic like this compound, superoxide is dismutated, thus inhibiting the reduction of NBT. The degree of inhibition is proportional to the SOD-like activity of the compound.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT)

-

This compound

-

Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of NBT in the phosphate buffer.

-

Prepare a range of concentrations of this compound in the phosphate buffer.

-

Prepare a solution of xanthine oxidase in the phosphate buffer immediately before use.

-

-

Assay Setup (96-well plate format):

-

To each well, add in the following order:

-

Phosphate buffer

-

Xanthine solution

-

NBT solution

-

This compound solution (or buffer for the control)

-

-

Initiate the reaction by adding the xanthine oxidase solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength for formazan (typically around 560 nm) over a set period (e.g., 5-10 minutes) at a constant temperature.

-

-

Calculation of % Inhibition:

-

Calculate the rate of NBT reduction for the control (no this compound) and for each concentration of this compound.

-

The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

-

Determination of IC₅₀:

-

Plot the percent inhibition against the concentration of this compound.

-

The IC₅₀ value is the concentration of this compound that produces 50% inhibition of NBT reduction.

-

Conclusion

This compound exerts its primary therapeutic effects through its robust superoxide dismutase mimetic activity. By catalytically scavenging superoxide radicals, it effectively mitigates oxidative stress and, in doing so, modulates a network of interconnected signaling pathways that are fundamental to cellular homeostasis. Its ability to suppress pro-inflammatory and pro-apoptotic cascades while potentially promoting pro-survival signals underscores its therapeutic potential in a multitude of disease contexts. The experimental protocols provided herein offer a framework for the continued investigation and quantitative characterization of this and other SOD mimetics, facilitating further advancements in the development of antioxidant-based therapeutics.

References

- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices [mdpi.com]

- 5. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cn.aminer.org [cn.aminer.org]

- 7. Effects of superoxide dismutase mimetics on the activity of nitric oxide in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

MnTMPyP as a Superoxide Dismutalise Mimetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superoxide (B77818) dismutase (SOD) mimetics are a class of therapeutic compounds that catalytically convert superoxide radicals into less harmful species, mitigating oxidative stress implicated in a wide range of pathologies. Among these, the manganese-based porphyrin, Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, has emerged as a promising candidate due to its potent catalytic activity and cell permeability. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative efficacy, and its modulatory effects on key signaling pathways. Detailed experimental protocols for assessing its SOD mimetic activity and in vivo administration are provided to facilitate further research and development.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. Under physiological conditions, a delicate balance is maintained between ROS production and their removal by endogenous antioxidant systems. However, excessive ROS generation or a compromised antioxidant defense leads to a state of oxidative stress, which can inflict damage upon lipids, proteins, and nucleic acids, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury.

Superoxide (O₂⁻), a primary ROS, is dismutated by the family of superoxide dismutase (SOD) enzymes into molecular oxygen and hydrogen peroxide. SOD mimetics are synthetic compounds designed to replicate this catalytic activity. This compound, a manganese-porphyrin complex, is a notable SOD mimetic that has demonstrated significant therapeutic potential in preclinical studies. Its ability to cross cellular membranes allows it to act at intracellular sites of ROS production.

Core Mechanism of Action

This compound functions as a catalytic scavenger of superoxide radicals through a redox cycle involving the manganese center. The mechanism can be summarized in two steps:

-

Reduction of Mn(III) to Mn(II): The Mn(III) center of this compound is reduced by a superoxide molecule, which is in turn oxidized to molecular oxygen. Mn(III)TMPyP + O₂⁻ → Mn(II)TMPyP + O₂

-

Oxidation of Mn(II) back to Mn(III): The reduced Mn(II)TMPyP then reacts with a second superoxide molecule and protons to regenerate the oxidized Mn(III) form and produce hydrogen peroxide. Mn(II)TMPyP + O₂⁻ + 2H⁺ → Mn(III)TMPyP + H₂O₂

This cyclical process allows a single molecule of this compound to neutralize multiple superoxide radicals, making it a highly efficient antioxidant.

Quantitative Data Presentation

The efficacy of this compound as an SOD mimetic and its biological effects have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Catalytic Activity of this compound

| Parameter | Value | Reference |

| Catalytic Rate Constant (kcat) for Superoxide Dismutation | ~4 x 10⁷ M⁻¹s⁻¹ | [1] |

| Rate Constant for Peroxynitrite Decomposition | ~2 x 10⁶ M⁻¹s⁻¹ | [2] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Condition | IC50 Value | Reference |

| Human Melanoma (A375) | Cytotoxicity | Not specified | [3] |

| Human Breast Cancer (MCF-7) | Cytotoxicity | Not specified | [4] |

| Human Prostate Cancer (PCa) | Cytotoxicity | Not specified | [5] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury

| Parameter | Control (Ischemia/Reperfusion) | This compound Treated (5 mg/kg) | % Change | Reference |

| Serum Creatinine (mg/dL) | Significantly Increased | Significantly Decreased | Attenuated increase | |

| Serum TNF-α (pg/mL) | Significantly Increased | Significantly Attenuated | Reduced increase | |

| Caspase-3 Activation | Increased | Inhibited | Reduced activation | |

| Bax/Bcl-2 Ratio | Increased | Decreased | Modulated towards anti-apoptosis |

Key Signaling Pathways Modulated by this compound

This compound's ability to scavenge superoxide has profound effects on intracellular signaling pathways that are sensitive to redox state. Below are diagrams illustrating its influence on apoptosis and inflammation.

Apoptotic Signaling Pathway

Caption: this compound modulates the intrinsic apoptotic pathway.

Inflammatory Signaling Pathway (NF-κB)

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Assessment of SOD Mimetic Activity

This assay measures the ability of an SOD mimetic to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

Xanthine (10 mM stock in 100 mM NaOH)

-

Cytochrome c (from horse heart, 1 mM stock in buffer)

-

Xanthine oxidase (from bovine milk, ~0.5 U/mL in buffer)

-

This compound stock solution (in water or buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Potassium phosphate buffer

-

Xanthine (final concentration 50 µM)

-

Cytochrome c (final concentration 10 µM)

-

Varying concentrations of this compound.

-

-

Initiate the reaction by adding xanthine oxidase (final concentration ~5 mU/mL).

-

Immediately monitor the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5 minutes). The reduction of cytochrome c by superoxide leads to an increase in absorbance.

-

The rate of cytochrome c reduction is calculated from the linear portion of the kinetic curve.

-

The percentage of inhibition by this compound is calculated relative to a control reaction without the mimetic.

-

The concentration of this compound that causes 50% inhibition of cytochrome c reduction (IC50) can be determined.

This assay is based on the inhibition of NBT reduction to formazan (B1609692) by superoxide radicals.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

Nitroblue tetrazolium (NBT) (1 mg/mL in buffer)

-

Riboflavin (B1680620) (20 µM in buffer)

-

TEMED (N,N,N',N'-tetramethylethylenediamine)

-

This compound stock solution

-

Test tubes

-

Light source (e.g., a light box with a fluorescent bulb)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in test tubes containing:

-

Potassium phosphate buffer

-

NBT solution

-

Varying concentrations of this compound.

-

-

Add riboflavin to the mixture.

-

Initiate the photochemical reaction by exposing the tubes to a uniform light source for a fixed period (e.g., 10-15 minutes). Superoxide is generated by the photo-reduction of riboflavin.

-

Stop the reaction by placing the tubes in the dark.

-

Measure the absorbance of the formazan product at 560 nm.

-

The percentage of inhibition of NBT reduction by this compound is calculated relative to a control without the mimetic.

In Vivo Administration Protocol: Rat Model of Renal Ischemia-Reperfusion Injury

This protocol describes a common method for evaluating the protective effects of this compound in an in vivo model of oxidative stress.

Animal Model:

-

Male Sprague-Dawley rats (250-300 g)

Materials:

-

This compound solution (e.g., 5 mg/mL in sterile saline)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments

-

Vascular clamps

Procedure:

-

Anesthetize the rats according to an approved animal care and use protocol.

-

Administer this compound (e.g., 5 mg/kg body weight) via intraperitoneal (i.p.) injection 30 minutes prior to the ischemic insult. A vehicle control group should receive an equivalent volume of sterile saline.

-

Perform a midline laparotomy to expose the renal pedicles.

-

Induce ischemia by clamping both renal arteries with vascular clamps for a specified duration (e.g., 45 minutes).

-

After the ischemic period, remove the clamps to allow reperfusion.

-

Suture the abdominal incision.

-

A second dose of this compound (5 mg/kg, i.p.) can be administered at a set time post-reperfusion (e.g., 6 hours).

-

At a predetermined time point (e.g., 24 or 48 hours) after reperfusion, euthanize the animals and collect blood and kidney tissue for analysis of renal function (e.g., serum creatinine), oxidative stress markers, and histological examination.

Conclusion

This compound is a potent superoxide dismutase mimetic with significant therapeutic potential in conditions associated with oxidative stress. Its ability to catalytically scavenge superoxide radicals and modulate downstream signaling pathways related to apoptosis and inflammation underscores its multifaceted protective effects. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and other SOD mimetics. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to translate its preclinical efficacy into clinical applications.

References

- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant cytochrome c-like activity of para-Mn(III)TMPyP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

The Journey of a Redox-Active Therapeutic: An In-depth Technical Guide to the Cellular Uptake and Distribution of MnTMPyP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent antioxidant properties. It acts as a mimic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD), catalytically converting superoxide radicals to less harmful species. This function positions this compound as a promising therapeutic agent for a variety of pathologies rooted in oxidative stress, including inflammatory conditions, neurodegenerative diseases, and certain cancers.[1] A critical aspect of its therapeutic potential lies in its ability to permeate cell membranes and reach its intracellular targets. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound, offering insights for researchers and drug development professionals working with this and similar redox-active compounds.

Cellular Uptake Mechanisms of this compound

The entry of this compound into the cell is a critical first step for its biological activity. While the precise mechanisms are still under investigation, the available evidence suggests that its cationic nature and lipophilicity play key roles. The positive charges on the pyridyl groups are thought to facilitate initial interaction with the negatively charged cell membrane. The overall process of cellular entry for molecules like this compound can be broadly categorized into passive and active transport mechanisms.

Passive Diffusion: This process is driven by the concentration gradient of the molecule across the cell membrane and does not require cellular energy.[2][3] For a molecule to passively diffuse, it must be able to dissolve in the lipid bilayer of the membrane. While this compound is water-soluble, its porphyrin core possesses lipophilic characteristics that may allow it to partition into and traverse the cell membrane.

Facilitated Diffusion and Active Transport: These mechanisms involve membrane proteins, such as transporters or channels, that bind to the molecule and facilitate its movement across the membrane.[2][4] Active transport requires energy, typically in the form of ATP, to move molecules against their concentration gradient.[5] It is plausible that specific transporters, perhaps those involved in the transport of similarly structured endogenous molecules, could recognize and transport this compound. However, direct evidence for a specific transporter for this compound is currently lacking.

Studies with related manganese porphyrins (MnPs) have shown that modifications to their chemical structure, which alter properties like lipophilicity, can significantly impact their cellular uptake. For instance, increasing the length of the alkylpyridyl substituents on the porphyrin ring enhances lipophilicity and leads to greater bioavailability.[6] This suggests that passive diffusion is a significant contributor to the cellular uptake of these compounds.

dot

Intracellular Distribution and Subcellular Localization

Once inside the cell, this compound does not distribute uniformly. Instead, it appears to accumulate in specific subcellular compartments, which is crucial for its targeted therapeutic effects.

Mitochondrial Accumulation: A significant body of evidence points towards the preferential accumulation of this compound and other cationic manganese porphyrins in the mitochondria.[6] This is a key aspect of their mechanism of action, as mitochondria are a major source of cellular reactive oxygen species (ROS). The electrochemical potential across the inner mitochondrial membrane, which is negative on the inside, likely drives the accumulation of the positively charged this compound. By concentrating in the mitochondria, this compound can efficiently scavenge superoxide radicals at their primary site of production, protecting this vital organelle from oxidative damage.

Other Subcellular Compartments: While mitochondria are a primary target, this compound has been observed in other cellular locations as well. Studies using fluorescent analogs of metalloporphyrins have shown widespread distribution within the cell.[6] The extent of accumulation in different organelles is influenced by the specific chemical properties of the porphyrin.

dot

Quantitative Analysis of Cellular Uptake

Quantifying the amount of this compound that enters cells is essential for understanding its dose-response relationship and optimizing therapeutic strategies. Several analytical techniques can be employed for this purpose.

| Parameter | Method | Cell Line | Concentration | Time | Results | Reference |

| Intracellular MnP | HPLC | 16HBE41o- (Human Bronchial Epithelial) | Not Specified | 24 h | MnP(SCN) formulations showed significantly higher intracellular levels than MnP(Cl) formulations. | [7] |

| Intracellular Mn | X-ray Fluorescence Emission Spectroscopy | A549 (Human Lung Carcinoma) | 100 µM | 24 h | Intracellular Mn increased by 12±2 to 27±5 ng per cell depending on the Mn porphyrin analog. | [8] |

| CA Uptake (T1 enhancement) | MRI | MCF-10A (Non-tumorigenic breast) | 0.2 mM | 24 h | Exhibited considerable contrast agent uptake and T1 enhancement. | [9] |

| CA Uptake (T1 enhancement) | MRI | Multiple Breast Cancer Subtypes | 0.2 mM | 24 h | MnPs showed significantly greater cellular uptake and T1 enhancement compared to Gd-DTPA. | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the cellular uptake and distribution of this compound. Below are outlines of key experimental procedures.

General Protocol for Cellular Uptake Studies of Metal Compounds in Adherent Cells

This protocol is adapted from established methods for studying the cellular uptake of metal-based compounds.[10]

a. Cell Culture and Seeding:

-

Culture the desired adherent cell line (e.g., A549, HeLa) in appropriate complete culture medium.

-

Seed a defined number of cells (e.g., 3 x 10^5 cells/well) in 6-well plates and allow them to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.

b. Drug Exposure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution in complete culture medium to the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing this compound.

-

Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).

c. Cell Harvesting and Lysis:

-

After incubation, remove the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized compound.

-

Harvest the cells by trypsinization.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

d. Quantification:

-

Determine the total protein concentration in the cell lysate using a standard method (e.g., BCA assay).

-

Quantify the intracellular concentration of this compound using a suitable analytical technique such as HPLC-MS/MS or inductively coupled plasma mass spectrometry (ICP-MS) to measure the manganese content.

-

Normalize the amount of this compound to the total protein content to express the uptake as ng of compound per mg of protein.

dot

Subcellular Fractionation for Localization Studies

This protocol allows for the separation of different cellular organelles to determine the distribution of this compound within the cell.[11][12]

a. Cell Homogenization:

-

Harvest cells treated with this compound as described in the previous protocol.

-

Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.

b. Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant contains the cytosolic fraction. Further ultracentrifugation steps can be used to isolate other organelles like the endoplasmic reticulum.

c. Analysis of Fractions:

-

Lyse the isolated organelle pellets.

-

Quantify the amount of this compound in each fraction using HPLC-MS/MS or ICP-MS.

-

Perform Western blotting for organelle-specific marker proteins to assess the purity of each fraction.

dot

Fluorescence Microscopy for Visualization of Intracellular Distribution

While this compound itself is not fluorescent, its intracellular distribution can be studied using fluorescent analogs or by co-localization with fluorescent organelle-specific dyes.

a. Cell Preparation and Staining:

-

Grow cells on glass coverslips.

-

Treat the cells with this compound.

-

Incubate the cells with fluorescent dyes that specifically label certain organelles (e.g., MitoTracker for mitochondria, DAPI for the nucleus).

b. Imaging:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal or super-resolution fluorescence microscope.

c. Co-localization Analysis:

-

Analyze the acquired images to determine the degree of overlap between the signal from a fluorescent analog of this compound and the signals from the organelle-specific dyes. This provides a qualitative and semi-quantitative measure of its subcellular localization.

Conclusion

The cellular uptake and subcellular distribution of this compound are fundamental to its efficacy as a redox-active therapeutic agent. The evidence to date suggests that it can cross the plasma membrane, likely through a combination of passive diffusion and potentially transporter-mediated mechanisms, and preferentially accumulates in the mitochondria. This targeted delivery to a key site of ROS production is a significant advantage for its therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate journey of this compound and similar compounds into the cell, paving the way for the rational design of more effective and targeted therapies for diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. magadhmahilacollege.org [magadhmahilacollege.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Manganese-porphyrin-enhanced MRI for the detection of cancer cells: A quantitative in vitro investigation with multiple clinical subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Subcellular fractionation protocol [abcam.com]

A Technical Guide to MnTMPyP: Mechanisms and Applications in Reducing Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) has emerged as a potent therapeutic agent due to its robust antioxidant properties. This synthetic metalloporphyrin functions as a superoxide (B77818) dismutase (SOD) mimetic, effectively catalyzing the dismutation of the superoxide anion (O₂•⁻). This guide provides an in-depth technical overview of this compound, detailing its core mechanism of action, its influence on critical signaling pathways, and a summary of quantitative experimental findings. Detailed experimental protocols and visual representations of molecular pathways are included to support further research and development.

Chemical Structure and Core Mechanism of Action

This compound is a manganese-based porphyrin complex. Its structure consists of a central manganese ion (Mn(III)) coordinated within a porphyrin ring, which is a large heterocyclic macrocycle. The peripheral methyl-pyridyl groups enhance its solubility and cell permeability, allowing it to act in both intracellular and extracellular environments[1].

The primary antioxidant function of this compound is its ability to mimic the catalytic activity of the native superoxide dismutase (SOD) enzyme. It engages in a redox cycle where the central manganese ion alternates between its Mn(III) and Mn(II) oxidation states to neutralize superoxide radicals[1].

The catalytic cycle proceeds in two steps:

-

The Mn(III) center is reduced to Mn(II) by one molecule of superoxide, producing molecular oxygen (O₂).

-

The Mn(II) center is then oxidized back to Mn(III) by a second superoxide molecule, which, upon protonation, forms hydrogen peroxide (H₂O₂)[1].

This catalytic process allows a single molecule of this compound to neutralize numerous superoxide radicals. Beyond its SOD-mimetic activity, this compound has also been shown to be effective in scavenging peroxynitrite, a highly cytotoxic reactive nitrogen species formed from the reaction of superoxide with nitric oxide[1].

Modulation of Signaling Pathways

This compound exerts its protective effects not only by direct ROS scavenging but also by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Inhibition of ROS-Producing Enzymes

A primary source of cellular superoxide is the NADPH oxidase (NOX) enzyme complex. In pathological conditions like ischemia-reperfusion (I/R) injury, the expression of NOX subunits, such as gp91phox (also known as NOX2), is significantly increased. Studies have shown that this compound treatment can attenuate the expression of gp91phox, thereby reducing a major source of oxidative stress[2][3].

References

The Therapeutic Potential of Manganese Porphyrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese porphyrins (MnPs) are a class of synthetic metalloporphyrins that have emerged as promising therapeutic agents due to their potent catalytic activities and ability to modulate cellular redox environments. Initially designed as mimics of the antioxidant enzyme superoxide (B77818) dismutase (SOD), their therapeutic applications have expanded to oncology, neurology, and as radioprotectors. This guide provides an in-depth technical overview of the core therapeutic potential of MnPs, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways.

Core Concepts and Mechanism of Action

Manganese porphyrins are structurally characterized by a central manganese ion coordinated within a porphyrin macrocycle.[1] Their primary therapeutic action stems from their ability to mimic the function of superoxide dismutase, catalytically converting superoxide radicals (O₂•⁻) into less harmful species.[1][[“]][3] This SOD-mimetic activity is central to their ability to mitigate oxidative stress, a key pathological driver in numerous diseases.

The mechanism involves a two-step catalytic cycle where the manganese center cycles between its Mn(III) and Mn(II) oxidation states.[1][4] Beyond superoxide dismutation, MnPs can react with a variety of other reactive species, including peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and carbonate radicals.[5][6][7]

Crucially, the therapeutic effects of MnPs are not limited to direct scavenging of reactive oxygen species (ROS). They are potent modulators of redox-sensitive signaling pathways.[1][8][9] By altering the cellular redox state, MnPs can influence the activity of key transcription factors such as NF-κB, Nrf2, and HIF-1α, thereby impacting inflammation, apoptosis, and cellular proliferation.[1][8][9][10]

A fascinating aspect of their activity is the differential effect observed in normal versus cancer cells. In normal tissues, MnPs generally act as antioxidants, protecting against oxidative damage.[[“]][11][12] Conversely, in the pro-oxidant environment of tumor cells, they can enhance oxidative stress, leading to increased cytotoxicity and radiosensitization.[[“]][11][12]

Key Therapeutic Compounds and Clinical Progression

Several MnP compounds have been extensively studied, with some progressing to clinical trials. The most notable include:

-

MnTE-2-PyP⁵⁺ (AEOL10113, BMX-010): A well-characterized, water-soluble MnP that has shown efficacy in various preclinical models.[5][8][13]

-

MnTnBuOE-2-PyP⁵⁺ (BMX-001): A more lipophilic analogue designed for improved bioavailability, which has also advanced to clinical trials for applications such as a radioprotector.[8][14]

-

MnTnHex-2-PyP⁵⁺: Another lipophilic MnP that has demonstrated the ability to cross the blood-brain barrier.[5][15]

These compounds have been investigated for a range of therapeutic applications, including:

-

Cancer Therapy: As adjuncts to radiation and chemotherapy to enhance tumor killing while protecting normal tissues.[11][12][16][17][18]

-

Neuroprotection: In models of ischemic stroke and other neurodegenerative conditions.[15][19][20]

-

Radioprotection: To mitigate damage to normal tissues during radiotherapy.[[“]][12][21]

-

Inflammatory Diseases: Due to their ability to suppress inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for representative manganese porphyrins, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical and Pharmacokinetic Properties of Key Manganese Porphyrins

| Compound | Lipophilicity | Oral Bioavailability (%) | Key Pharmacokinetic Feature | Reference(s) |

| MnTE-2-PyP⁵⁺ | Low | 23 | Accumulates in mitochondria; slow elimination | [5][13] |

| MnTnHex-2-PyP⁵⁺ | High (approx. 4 orders of magnitude > MnTE-2-PyP⁵⁺) | 21 | Enhanced ability to cross biological membranes | [5] |

| MnTnBuOE-2-PyP⁵⁺ | High | Not specified | Crosses the blood-brain barrier | [14] |

Table 2: In Vitro Efficacy of Manganese Porphyrins

| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |

| Mn4 (a Mn(III) porphyrin) | HeLa | MTT Assay | IC₅₀ (Photodynamic Therapy) | 4.93 ± 0.7 μM | [22] |

| MnTE-2-PyP⁵⁺ | U937 | Cell Viability | Protection against ionizing radiation | Significant protection observed | [21] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the therapeutic potential of manganese porphyrins.

In Vivo Model of Prostate Cancer Radiotherapy

-

Objective: To assess the ability of MnPs to enhance the tumoricidal effect of radiation while protecting adjacent normal tissue.

-

Animal Model: Athymic mice.

-

Cell Lines: LNCaP or PC3 human prostate cancer cells.

-

Procedure:

-

Orthotopically implant LNCaP or PC3 cells into the prostates of athymic mice.

-

Once tumors are established, treat mice with radiation (2 Gy for 5 consecutive days).

-

Administer MnPs (e.g., MnTE-2-PyP or MnTnBuOE-2-PyP) in conjunction with radiation.

-

Monitor tumor volume and overall survival.

-

At the end of the study, harvest tumors and adjacent normal prostate tissue.

-

Assess oxidative damage (e.g., lipid peroxidation) in both tumor and normal tissue.[11][12]

-

Pharmacokinetic Studies in Mice

-

Objective: To determine the distribution and elimination of MnPs in vivo.

-

Animal Model: B6C3F1 mice.

-

Compound: MnTE-2-PyP⁵⁺.

-

Procedure:

-

Administer a single intraperitoneal injection of MnTE-2-PyP⁵⁺ (10 mg/kg).

-

At various time points over 7 days, collect plasma and major organs (liver, kidney, lung, heart, spleen, and brain).

-

Homogenize tissue samples.

-

Extract the MnP from the samples.

-

Quantify the concentration of MnTE-2-PyP⁵⁺ using a sensitive HPLC/fluorescence method.[13]

-

Evaluation of SOD-Mimetic Activity

-

Objective: To quantify the superoxide dismutase-like activity of MnPs.

-

Method: Pulse radiolysis.

-

Principle: This technique allows for the direct measurement of the rate constant for the reaction between the MnP and the superoxide radical. The decay of the superoxide radical is monitored spectrophotometrically in the presence and absence of the MnP.

-

Procedure:

-

Generate superoxide radicals by pulse radiolysis of an aqueous solution.

-

In the absence of the MnP, measure the baseline decay rate of the superoxide radical.

-

Introduce the MnP at a known concentration and measure the accelerated decay of the superoxide radical.

-

Calculate the catalytic rate constant (k_cat) for the SOD-mimetic activity.[4]

-

Signaling Pathways and Visualizations

Manganese porphyrins exert significant therapeutic effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. consensus.app [consensus.app]

- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H2O2-Driven Anticancer Activity of Mn Porphyrins and the Underlying Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Mechanism of Action, Bioavailability and Therapeutic Effects of Mn Porphyrin-Based Redox Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese Porphyrin Promotes Post Cardiac Arrest Recovery in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Addition of Manganese Porphyrins during Radiation Inhibits Prostate Cancer Growth and Simultaneously Protects Normal Prostate Tissue from Radiation Damage | MDPI [mdpi.com]

- 12. The Addition of Manganese Porphyrins during Radiation Inhibits Prostate Cancer Growth and Simultaneously Protects Normal Prostate Tissue from Radiation Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the potent redox modulating manganese porphyrin, MnTE-2-PyP5+ in plasma and major organs of B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment with Manganese Porphyrin, MnTnBuOE-2-PyP5+, Suppressed the Activation of Macrophages in a Mouse Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. An Insight on the Potential of Manganese Porphyrins in Cancer Tre...: Ingenta Connect [ingentaconnect.com]

- 17. Manganese Porphyrin and Radiotherapy Improves Local Tumor Response and Overall Survival in Orthotopic Murine Mammary Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Manganese Porphyrin and Radiotherapy Improves Local Tumor Response and Overall Survival in Orthotopic Murine Mammary Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mn(III)-porphyrins in battle against neurodegenerative and cancer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of manganese in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A manganese porphyrin complex is a novel radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mn(iii) porphyrins as photosensitizers: structural, photophysical and anticancer studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

MnTMPyP for Neuroprotection Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention in the field of neuroprotection research. Its primary mechanism of action lies in its potent superoxide (B77818) dismutase (SOD) and catalase mimetic activity, enabling it to catalytically scavenge reactive oxygen species (ROS), which are key mediators of cellular damage in a variety of neurological disorders. This technical guide provides a comprehensive overview of this compound, including its core mechanisms, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in its neuroprotective effects.

Chemical Properties and Pharmacokinetics

This compound is a water-soluble, cationic manganese porphyrin. Its positive charge facilitates interaction with biological membranes and potential accumulation in mitochondria, a primary site of ROS production. While it is a valuable tool for preclinical research, its pharmacokinetic profile, including its ability to cross the blood-brain barrier (BBB), is a critical consideration for in vivo applications. Some studies suggest that this compound has some ability to penetrate the BBB, although this can be limited. Its effects on BBB integrity are complex, with some evidence suggesting it can help maintain barrier function under pathological conditions by reducing oxidative stress.[1]

Core Mechanism of Neuroprotection: A Multi-pronged Approach

The neuroprotective effects of this compound are not attributed to a single mode of action but rather to a combination of interconnected activities that collectively mitigate neuronal damage.

Catalytic Scavenging of Reactive Oxygen Species (ROS)

As a potent SOD mimetic, this compound catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2] Furthermore, it exhibits catalase-like activity, breaking down hydrogen peroxide into water and oxygen. This dual action effectively neutralizes two major species of ROS, thereby reducing oxidative stress, a central pathological feature in neurodegenerative diseases and acute brain injuries like stroke.

Attenuation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia and astrocytes, is a critical component of many neurological disorders. Activated microglia produce a barrage of neurotoxic factors, including pro-inflammatory cytokines and ROS. This compound has been shown to suppress the activation of microglia, thereby reducing the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[3] This anti-inflammatory action helps to create a more favorable environment for neuronal survival.

Inhibition of Apoptotic Pathways

Oxidative stress and inflammation can trigger programmed cell death, or apoptosis, in neurons. This compound confers neuroprotection by intervening in these apoptotic cascades. It has been demonstrated to reduce the activation of executioner caspases, such as caspase-3, which are pivotal enzymes in the apoptotic process.[4] Additionally, this compound can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further tilting the balance towards cell survival.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies, providing a comparative overview of effective concentrations and dosages of this compound in different experimental models of neurodegeneration and neuroprotection.

| In Vitro Model | Cell Type | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |

| Inflammation-mediated Neurodegeneration | Rat Mesencephalic Neuronal-Glial Cultures | Lipopolysaccharide (LPS) (5 ng/ml) | Not specified, but effective | Significant protection against dopaminergic neurotoxicity | [3] |

| Oxidative Stress | INS-1 Insulin-Secreting Cells | Hypoxanthine/Xanthine Oxidase | Not specified, but effective | 4- to 20-fold reduction in ROS production | [5] |

| Ischemia/Reperfusion | Organotypic Hippocampal Slices | Hypoxia and Oxygen-Glucose Deprivation (OGD) | 2.5 µM and 25 µM | Neuroprotective effect, reduced cell death in CA1 region | [6][7] |

| Parkinson's Disease Model | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | Not specified, but effective | Protection against 6-OHDA-induced apoptosis | Not specified |

| In Vivo Model | Animal | Disease/Injury Model | This compound Dosage and Administration | Observed Effect | Reference |

| Global Cerebral Ischemia | Mongolian Gerbils | Bilateral Carotid Artery Occlusion | 3 mg/kg i.p. (single or multiple doses) | Significant reduction in neurological score and neuronal damage | [8] |

| Focal Cerebral Ischemia | Rats | Middle Cerebral Artery Occlusion (MCAO) | 900 ng (single intracerebroventricular dose) | Dose-dependent improvement in histologic and neurologic outcome | [9] |

| Renal Ischemia-Reperfusion | Rats | Bilateral Renal Artery Clamping | 5 mg/kg i.p. | Attenuated increase in serum creatinine (B1669602) and TNF-α levels | [4] |

| Preeclampsia with Seizures | Rats | L-NAME and PTZ induced | Not specified | Reduced vesicle-mediated transcellular transport in BBB endothelium | [1] |

| Biochemical Assays | System | Parameter Measured | IC50 Value / Effective Concentration | Observed Effect | Reference |

| NO/cGMP Signaling | Cultured Endothelial Cells | A23187-induced cGMP accumulation | IC50: 75.0 +/- 10.4 µM | Inhibition of cGMP accumulation | [1] |

| Nitric Oxide Synthase (NOS) Activity | Purified NOS | NOS activity | IC50: 5.5 +/- 0.8 µM | Inhibition of NOS | [1] |

| Soluble Guanylyl Cyclase (sGC) Activity | Purified sGC | sGC activity | IC50: 0.6 - 0.8 µM | Potent direct inhibition of sGC | [1] |

| Lipid Peroxidation | Not specified | Lipid Peroxidation | IC50: 16 µM | Inhibition of lipid peroxidation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in this compound research for neuroprotection.

In Vitro Neuroprotection Assays

1. Preparation of this compound Stock Solution for Cell Culture

-

Materials: this compound powder, sterile dimethyl sulfoxide (B87167) (DMSO), sterile phosphate-buffered saline (PBS) or cell culture medium.

-

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve the this compound in a small volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

-

Further dilute the DMSO stock solution with sterile PBS or the appropriate cell culture medium to achieve the desired final working concentrations.

-

It is recommended to prepare fresh dilutions for each experiment from the DMSO stock, which can be stored at -20°C for extended periods.

-

2. 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Disease Model)

-

Materials: SH-SY5Y human neuroblastoma cells, cell culture medium (e.g., DMEM/F12 with 10% FBS), 6-OHDA hydrobromide, ascorbic acid (to prevent auto-oxidation of 6-OHDA), this compound.

-

Protocol:

-

Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Prepare a fresh solution of 6-OHDA in sterile saline or culture medium containing a low concentration of ascorbic acid (e.g., 0.02%).

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Introduce the 6-OHDA solution to the cell culture wells to induce neurotoxicity. A typical final concentration of 6-OHDA is in the range of 50-200 µM.

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.

-

In Vivo Neuroprotection Models

1. Middle Cerebral Artery Occlusion (MCAO) in Rats (Ischemic Stroke Model)

-

Materials: Anesthetized rats, operating microscope, fine forceps, micro-scissors, 4-0 nylon suture with a rounded tip.

-

Protocol (Intraluminal Suture Method):

-

Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect and isolate the arteries.

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA and insert the nylon suture.

-

Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the CCA bifurcation.

-

After the desired period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

-

Administer this compound (e.g., 3 mg/kg, i.p.) at a specified time point before, during, or after the ischemic insult.

-

Monitor the animal for neurological deficits and assess infarct volume at a later time point (e.g., 24-48 hours) using TTC staining.[7]

-

2. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

-

Materials: Mice, LPS from E. coli, sterile saline, this compound.

-

Protocol:

-

Dissolve LPS in sterile saline to the desired concentration.

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the LPS challenge.

-

Inject mice intraperitoneally (i.p.) with a single dose of LPS (e.g., 1-5 mg/kg).

-

At a specified time after LPS injection (e.g., 6-24 hours), sacrifice the animals and collect brain tissue.

-

Analyze the brain tissue for markers of neuroinflammation, such as microglial activation (e.g., Iba1 immunohistochemistry) and pro-inflammatory cytokine levels (e.g., TNF-α ELISA).[8]

-

Biochemical and Cellular Assays

1. Measurement of Malondialdehyde (MDA) in Brain Tissue

-

Principle: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.

-

Protocol:

-

Homogenize brain tissue in ice-cold buffer (e.g., 1.15% KCl).

-

Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.

-

Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to allow for the reaction between MDA and TBA to form a colored product.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[2][10]

-

2. Measurement of Mitochondrial ROS using MitoSOX Red

-

Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

-

Protocol:

-

Culture neuronal cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

-

Prepare a working solution of MitoSOX Red (typically 2-5 µM) in warm cell culture medium.

-

Treat the cells with this compound and/or the desired neurotoxic agent.

-

Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with warm buffer or medium to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

-

Quantify the fluorescence intensity in the mitochondrial regions of the cells to determine the level of mitochondrial superoxide.[6][11]

-

3. Activated Caspase-3 Immunohistochemistry in Brain Tissue

-

Principle: This technique uses an antibody that specifically recognizes the cleaved, active form of caspase-3 to identify apoptotic cells in tissue sections.

-

Protocol:

-

Fix brain tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections (e.g., 5-10 µm) and mount them on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitope (e.g., by heating in citrate (B86180) buffer).

-

Block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).

-

Incubate the sections with a primary antibody specific for cleaved caspase-3.

-

Wash the sections and incubate with a labeled secondary antibody (e.g., biotinylated or fluorescently tagged).

-

If using an enzyme-labeled secondary antibody, add a substrate to generate a colored precipitate (e.g., DAB for HRP).

-

Counterstain the sections (e.g., with hematoxylin) and mount with a coverslip.

-

Visualize and quantify the number of caspase-3 positive cells under a microscope.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound stands out as a promising research tool for investigating the roles of oxidative stress and neuroinflammation in a wide range of neurological conditions. Its multifaceted mechanism of action, targeting key pathological pathways, makes it a valuable compound for preclinical studies aimed at developing novel neuroprotective therapies. This guide provides a foundational resource for researchers embarking on studies with this compound, offering a synthesis of quantitative data, detailed experimental protocols, and a clear understanding of its biological effects. As with any experimental compound, careful consideration of its pharmacokinetic properties and the specific context of the disease model is crucial for the successful design and interpretation of research findings.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levels of malondialdehyde (MDA) [bio-protocol.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Immunohistochemical Characterization of Procaspase-3 Overexpression as a Druggable Target With PAC-1, a Procaspase-3 Activator, in Canine and Human Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 11. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Antioxidant Properties of MnTMPyP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention for its potent antioxidant properties. It functions as a mimetic of crucial antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and catalase, and is an efficient scavenger of peroxynitrite. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, detailing its mechanisms of action, quantitative efficacy, and its influence on key cellular signaling pathways involved in the oxidative stress response. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating oxidative stress-related pathologies.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through three primary mechanisms:

-

Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action mimics the function of the endogenous SOD enzymes, which are a primary defense against superoxide-mediated cellular damage. The manganese center of the molecule cycles between the Mn(III) and Mn(II) oxidation states to facilitate this reaction.[1]

-

Catalase Mimetic Activity: In addition to dismutating superoxide, this compound can also decompose hydrogen peroxide into water and oxygen, thereby mimicking the activity of catalase.[2][3] This dual functionality is particularly advantageous as it detoxifies both the initial reactive oxygen species (ROS) and its subsequent product in the dismutation reaction.

-

Peroxynitrite Scavenging: this compound is a highly effective scavenger of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species (RNS) formed from the reaction of superoxide with nitric oxide.[1] By neutralizing peroxynitrite, this compound prevents nitrative stress, which can lead to DNA damage, lipid peroxidation, and protein dysfunction.

Quantitative Analysis of Antioxidant Efficacy

The antioxidant potency of this compound has been quantified in numerous studies. The following tables summarize key data regarding its enzymatic mimetic activity and inhibitory concentrations.

Table 1: Catalytic Rate Constants (kcat) for this compound Mimetic Activities

| Activity | This compound kcat (M⁻¹s⁻¹) | Native Enzyme kcat (M⁻¹s⁻¹) | Fold Difference | Reference(s) |

| Catalase-like Activity | 23 to 88 | 1.5 x 10⁶ (Catalase) | ~17,000 to 65,000-fold lower | [4][5] |

Note: While this compound exhibits catalase-like activity, its catalytic efficiency is significantly lower than the native enzyme.

Table 2: IC₅₀ Values of this compound in Biological Systems

| Target | IC₅₀ (µM) | Biological System/Context | Reference(s) |

| Endothelial cGMP accumulation (A23187-induced) | 75.0 ± 10.4 | Cultured endothelial cells | [6] |

| Purified Nitric Oxide Synthase (NOS) | 5.5 ± 0.8 | Purified enzyme | [6] |

| Purified soluble Guanylyl Cyclase (sGC) (NOS-activated) | 0.8 ± 0.09 | Purified enzyme with GSH | [6] |

| Purified soluble Guanylyl Cyclase (sGC) (DEA/NO-activated) | 0.6 ± 0.2 | Purified enzyme | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Reduction Method)

This assay is based on the ability of SOD and SOD mimetics to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[7][8][9][10]

Materials:

-

Potassium phosphate (B84403) buffer (0.067 M, pH 7.8)

-

EDTA solution (0.1 M) containing 0.3 mM sodium cyanide

-

Riboflavin solution (0.12 mM)

-

Nitroblue tetrazolium (NBT) solution (1.5 mM)

-

Xanthine Oxidase

-

This compound solution of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA/cyanide solution, and NBT solution.

-

Add varying concentrations of the this compound solution to the reaction mixture. A control with no this compound should be included.

-

Initiate the generation of superoxide radicals by adding a solution of xanthine and xanthine oxidase.

-

Incubate the mixture at a constant temperature and light intensity for a defined period (e.g., 12 minutes).

-

Measure the absorbance of the reaction mixture at 560 nm. The reduction of NBT by superoxide results in the formation of a blue formazan (B1609692) product.

-

Calculate the percentage inhibition of NBT reduction for each this compound concentration compared to the control.

-

The concentration of this compound that causes 50% inhibition of NBT reduction is defined as one unit of SOD-like activity.

Catalase Mimetic Activity Assay (Hydrogen Peroxide Decomposition)

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase or a catalase mimetic.[1][11][12][13]

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide solution (e.g., 10 mM)

-

This compound solution of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and the this compound solution.

-

Equilibrate the mixture to a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Immediately monitor the decrease in absorbance at 240 nm over time. The decomposition of H₂O₂ leads to a decrease in absorbance at this wavelength.

-

Calculate the rate of H₂O₂ decomposition from the linear portion of the absorbance vs. time plot.

-

The catalase-like activity can be expressed in units, where one unit is defined as the amount of mimetic that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.

Peroxynitrite Scavenging Assay (Dihydrorhodamine 123 Oxidation)

This assay utilizes the fluorescent probe dihydrorhodamine 123 (DHR 123), which is oxidized by peroxynitrite to the fluorescent compound rhodamine 123.[6][14][15][16][17]

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 10 mM in DMSO)

-

Peroxynitrite solution

-

This compound solution of varying concentrations

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

In the wells of the 96-well plate, add the this compound solution at various concentrations.

-

Add a working solution of DHR 123 (e.g., 20 µM in PBS) to each well.

-

Initiate the reaction by adding the peroxynitrite solution.

-

Incubate the plate at room temperature for 10-20 minutes, protected from light.

-

Measure the fluorescence intensity with an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.

-

A decrease in fluorescence in the presence of this compound indicates its peroxynitrite scavenging activity. The scavenging efficiency can be quantified by comparing the fluorescence in the presence and absence of the compound.

Modulation of Cellular Signaling Pathways

This compound's ability to modulate cellular redox status has significant implications for various signaling pathways that are sensitive to oxidative stress.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of protective enzymes. Studies have shown that while severe oxidative stress can inhibit Nrf2 protein synthesis, the presence of this compound can rescue this synthesis, suggesting a role for this compound in maintaining this crucial protective pathway.[1][7]

Caption: The Nrf2-ARE signaling pathway and the influence of this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including the p38 and JNK pathways, are key signaling cascades that are activated by cellular stress, including oxidative stress. These pathways are involved in regulating a wide range of cellular processes such as inflammation, apoptosis, and cell differentiation. Oxidative stress is a known activator of both p38 and JNK. By reducing the levels of reactive oxygen species, this compound can indirectly modulate the activation of these pathways, thereby influencing downstream cellular responses.

Caption: General overview of MAPK (p38 and JNK) signaling in response to oxidative stress.

The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By mitigating oxidative stress, this compound can potentially suppress the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[3]

Caption: The NF-κB signaling pathway and its modulation by oxidative stress.

Conclusion

This compound stands out as a multifaceted antioxidant agent with well-documented SOD mimetic, catalase mimetic, and peroxynitrite scavenging activities. Its ability to catalytically neutralize multiple reactive oxygen and nitrogen species makes it a powerful tool for studying and potentially treating conditions associated with oxidative stress. Furthermore, its influence on critical redox-sensitive signaling pathways such as Nrf2, MAPK, and NF-κB underscores its potential for broader therapeutic applications. This guide provides a foundational understanding of the key antioxidant properties of this compound, offering valuable data and protocols to aid in future research and development endeavors.

References

- 1. asm.org [asm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2.6. SOD Activity Assay [bio-protocol.org]

- 8. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]

- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 14. parp.unideb.hu [parp.unideb.hu]

- 15. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. bioquochem.com [bioquochem.com]

The SOD Mimetic MnTMPyP in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key driver of this pathology is the massive burst of reactive oxygen species (ROS) upon the restoration of blood flow to ischemic tissue. Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), a cell-permeant mimetic of the antioxidant enzyme superoxide (B77818) dismutase (SOD), has emerged as a promising therapeutic agent to counteract the detrimental effects of I/R. This technical guide provides an in-depth overview of the mechanism of action of this compound in I/R injury models, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action of this compound in Ischemia-Reperfusion Injury